An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate
CAS Number: 220364-34-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)benzylcarbamate, a bifunctional building block with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its primary application as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
tert-Butyl 3-(bromomethyl)benzylcarbamate is a white to off-white solid. Its chemical structure features a benzyl ring substituted with a bromomethyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta position. This unique arrangement of a reactive benzylic bromide and a protected amine makes it a valuable tool in multi-step organic synthesis.
Table 1: Physicochemical Properties of tert-Butyl 3-(bromomethyl)benzylcarbamate
| Property | Value | Reference |
| CAS Number | 220364-34-1 | [1] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
| InChI Key | ZAWVAHJDHPLCQF-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr | [2] |
Synthesis of tert-Butyl 3-(bromomethyl)benzylcarbamate
A plausible and efficient two-step synthetic route for tert-butyl 3-(bromomethyl)benzylcarbamate starts from the commercially available 3-(aminomethyl)benzyl alcohol. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic alcohol.
Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)benzylcarbamate
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Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzyl alcohol (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
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Addition of Base: Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5 equivalents), to the solution.
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Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in THF dropwise to the stirred reaction mixture.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of tert-butyl 3-(bromomethyl)benzylcarbamate
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Reaction Setup: Dissolve the tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 equivalent) from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Bromination: Cool the solution to 0 °C in an ice bath. Add a brominating agent such as phosphorus tribromide (PBr₃) (0.4 equivalents) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) (1.2 equivalents each) portion-wise, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x volume).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield tert-butyl 3-(bromomethyl)benzylcarbamate as a solid.
Table 2: Reagents and Solvents for Synthesis
| Reagent/Solvent | Step 1 | Step 2 |
| 3-(Aminomethyl)benzyl alcohol | ✓ | |
| Di-tert-butyl dicarbonate (Boc₂O) | ✓ | |
| Sodium Bicarbonate / Triethylamine | ✓ | |
| Tetrahydrofuran (THF) | ✓ | ✓ |
| Water | ✓ | |
| Ethyl Acetate | ✓ | |
| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | ✓ | |
| Phosphorus Tribromide / Carbon Tetrabromide & Triphenylphosphine | ✓ | |
| Dichloromethane (DCM) | ✓ | |
| Sodium Bicarbonate (saturated aq. solution) | ✓ | |
| Brine | ✓ | ✓ |
| Sodium Sulfate (anhydrous) | ✓ | ✓ |
Application in Drug Development: A Linker for PROTACs
The primary application of tert-butyl 3-(bromomethyl)benzylcarbamate in drug development is as a bifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3]
The structure of tert-butyl 3-(bromomethyl)benzylcarbamate is ideally suited for this purpose. The reactive bromomethyl group can readily undergo nucleophilic substitution with a functional group on either the target protein ligand ("warhead") or the E3 ligase ligand. The Boc-protected amine provides a latent nucleophile that, after deprotection under acidic conditions, can be coupled to the other component of the PROTAC. The benzyl group provides a semi-rigid spacer, and the meta-substitution pattern offers a specific spatial arrangement of the two ends of the linker.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using tert-butyl 3-(bromomethyl)benzylcarbamate as a linker generally follows a convergent or linear sequence.
Mechanism of Action of PROTACs
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[3]
Safety Information
tert-Butyl 3-(bromomethyl)benzylcarbamate is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H314 | Causes severe skin burns and eye damage |
Conclusion
tert-Butyl 3-(bromomethyl)benzylcarbamate is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its bifunctional nature, with a reactive benzylic bromide and a protected amine, makes it an excellent candidate for the synthesis of complex molecules, most notably as a linker in the construction of PROTACs. The synthetic route is straightforward, and its application in targeted protein degradation highlights its importance for the development of novel therapeutics. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature.
